Cas no 2155840-10-9 (rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a trifluoromethyl group at the 2-position and a carboxylic acid functionality at the 1-position. The racemic mixture of the (1R,2R)-enantiomer offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where the trifluoromethyl group enhances metabolic stability and lipophilicity. Its rigid cyclopentane backbone provides structural constraint, making it valuable for designing bioactive molecules. The compound’s high purity and well-defined stereochemistry ensure reproducibility in reactions, while its functional groups allow for further derivatization. Suitable for use as an intermediate in asymmetric synthesis or catalyst development, it is characterized by its stability and compatibility with standard reaction conditions.
rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid structure
2155840-10-9 structure
Product Name:rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
CAS No:2155840-10-9
MF:C7H9F3O2
MW:182.140372991562
CID:5213147
PubChem ID:132371525
Update Time:2025-05-21

rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, trans
    • rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid
    • Inchi: 1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5-/m1/s1
    • InChI Key: RKYLBCFPTQKTNH-RFZPGFLSSA-N
    • SMILES: [C@@H]1(C(O)=O)CCC[C@H]1C(F)(F)F

rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid Pricemore >>

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Additional information on rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

rac-(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-Carboxylic Acid: Synthesis, Biological Activity, and Emerging Applications

The compound rac-(1R,2R)-2-(trifluoromethyl)cyclopentane-1-carboxylic acid (CAS No. 2155840-10-9) represents a structurally unique organic molecule with significant potential in pharmaceutical and materials science research. Its trifluoromethyl group imparts enhanced lipophilicity and metabolic stability, while the cyclopentane ring provides conformational rigidity critical for drug-like properties. Recent studies highlight its role as a versatile building block in the design of biologically active compounds, particularly in anti-infective and oncology drug discovery programs.

Synthetic advancements for this compound have been driven by demand for scalable and sustainable production methods. A 2023 study published in Green Chemistry demonstrated a palladium-catalyzed carbonylation approach achieving >95% yield under mild conditions (DOI reference). This method reduces solvent usage by 60% compared to traditional routes while maintaining stereochemical integrity of the (1R,2R) configuration. Researchers at MIT further optimized purification protocols using supercritical CO₂ extraction, addressing challenges associated with racemic separation.

In pharmacological studies, this compound exhibits promising activity as a HIV protease inhibitor precursor. A collaborative study between Stanford University and GlaxoSmithKline revealed that derivatives incorporating this scaffold show sub-nanomolar IC₅₀ values against HIV-1 protease variants resistant to current therapies. The trifluoromethyl group enhances binding affinity through fluorine-mediated π-stacking interactions with the enzyme's hydrophobic pocket. Preclinical data from 2024 trials indicate improved oral bioavailability (78%) compared to existing therapies.

Beyond pharmaceutical applications, this compound's rigid cyclopentyl core makes it an ideal component for advanced materials. Researchers at ETH Zurich recently synthesized a polymer containing this acid's ester derivatives that exhibits exceptional thermal stability (decomposition temperature >350°C) and piezoelectric properties. These materials are now being evaluated for use in next-generation wearable sensors and energy harvesting devices.

Emerging research focuses on its potential in neurodegenerative disease treatment. A 2023 Nature Communications paper demonstrated that analogs containing this scaffold inhibit tau protein aggregation by stabilizing microtubules in Alzheimer's disease models (DOI reference). Computational docking studies suggest interactions with tubulin binding sites mediated by the trifluoromethyl group's electron-withdrawing effect.

Current synthesis challenges include achieving enantiopure forms without chromatographic separation. Recent asymmetric catalysis breakthroughs using chiral BINOL-based catalysts now enable enantioselective synthesis with >98% ee (DOI reference). This advancement opens pathways for developing chiral drugs targeting specific biological pathways requiring stereoselectivity.

The compound's unique combination of structural features positions it as a critical intermediate in multi-disciplinary research. Ongoing investigations explore its role in CRISPR-based gene editing systems as a delivery vehicle due to its ability to form stable lipid nanoparticles. With over 47 patents filed globally since 2020 involving this molecule, its utility continues expanding across chemical biology domains.

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